molecular formula C10H15NO3 B047928 Copovidone CAS No. 25086-89-9

Copovidone

Cat. No. B047928
CAS RN: 25086-89-9
M. Wt: 197.23 g/mol
InChI Key: FYUWIEKAVLOHSE-UHFFFAOYSA-N
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Patent
US04987183

Procedure details

10 g of vinylpyrrolidone/vinyl acetate polymer (Trademark: PVP/VA E-635, GAF Corporation U.S.A.) were introduced into 200 ml of 0.2N NaOH. The mixture was stirred for 2 hours at 60° C., adjusted to neutral with 1N HCl and subjected to ultrafiltration using a thin layer filter (Trademark: UM 10, AMICON, Holland) at 3 atoms. Evaporation under reduced pressure and lyophilization to a temperature of -70° C. to -80° C. gave 8.9 g of vinylpyrrolidone/vinyl alcohol polymer as white powder.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([N:3]1[CH2:7][CH2:6][CH2:5][C:4]1=[O:8])=[CH2:2].[C:9](OC=C)(=[O:11])[CH3:10].Cl>[OH-].[Na+]>[CH:1]([N:3]1[CH2:7][CH2:6][CH2:5][C:4]1=[O:8])=[CH2:2].[CH:9]([OH:11])=[CH2:10] |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(=C)N1C(CCC1)=O.C(C)(=O)OC=C
Name
Quantity
200 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filter (Trademark: UM 10, AMICON, Holland) at 3 atoms
CUSTOM
Type
CUSTOM
Details
Evaporation under reduced pressure and lyophilization to a temperature of -70° C. to -80° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=C)N1C(CCC1)=O.C(=C)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g
YIELD: CALCULATEDPERCENTYIELD 113.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.